![molecular formula C12H15NO2S B4179096 (1,1-dioxido-2,3-dihydro-3-thienyl)(4-ethylphenyl)amine](/img/structure/B4179096.png)
(1,1-dioxido-2,3-dihydro-3-thienyl)(4-ethylphenyl)amine
Descripción general
Descripción
(1,1-dioxido-2,3-dihydro-3-thienyl)(4-ethylphenyl)amine, commonly known as TD-1473, is a small molecule drug candidate that is being developed for the treatment of inflammatory bowel disease (IBD). The molecule belongs to the class of compounds known as Janus kinase inhibitors (JAK inhibitors), which are known to be effective in the treatment of various autoimmune and inflammatory diseases.
Mecanismo De Acción
TD-1473 works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways that lead to inflammation. By inhibiting JAKs, TD-1473 reduces the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation and promotion of tissue repair.
Biochemical and Physiological Effects:
TD-1473 has been shown to have a number of biochemical and physiological effects, including a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), as well as a reduction in the infiltration of immune cells into inflamed tissues. TD-1473 has also been shown to promote mucosal healing and improve barrier function in the gut.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TD-1473 is its specificity for JAKs, which reduces the risk of off-target effects. TD-1473 also has a relatively long half-life, which allows for once-daily dosing. However, one limitation of TD-1473 is its relatively low potency compared to other JAK inhibitors, which may limit its effectiveness in some patients.
Direcciones Futuras
There are a number of potential future directions for the development of TD-1473. One area of focus is the optimization of the molecule's pharmacokinetic properties, such as its potency and half-life. Another area of focus is the identification of biomarkers that can be used to predict response to treatment with TD-1473. Additionally, there is interest in exploring the potential of TD-1473 in combination with other drugs for the treatment of (1,1-dioxido-2,3-dihydro-3-thienyl)(4-ethylphenyl)amine and other inflammatory diseases.
Aplicaciones Científicas De Investigación
TD-1473 has been extensively studied in preclinical models of (1,1-dioxido-2,3-dihydro-3-thienyl)(4-ethylphenyl)amine and has shown promising results in reducing inflammation and promoting mucosal healing. The molecule has also been shown to be effective in other autoimmune and inflammatory diseases, such as psoriasis and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-2-10-3-5-11(6-4-10)13-12-7-8-16(14,15)9-12/h3-8,12-13H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUXMBQODIIOHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CS(=O)(=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Ethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.